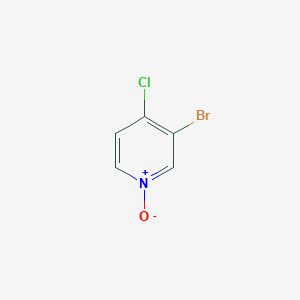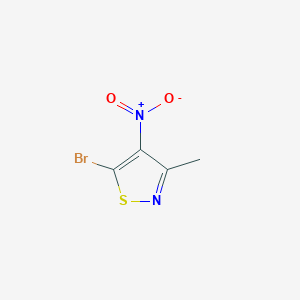
1-Ethylquinazoline-2,4(1H,3H)-dione
Overview
Description
1-Ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic aromatic compound with a wide variety of applications in the scientific research field. It is a colorless solid that can be synthesized from a variety of starting materials, including 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate. This compound is used in the synthesis of pharmaceuticals, specialty chemicals, and materials, and has been studied for its potential use in medical, agricultural, and industrial applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
1-Ethylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively studied for their chemical reactivity and synthesis applications. For instance, Kafka et al. (2011) explored its use in copper(I)-catalyzed [3+2] cycloaddition reactions, producing 1,4-disubstituted 1,2,3-triazoles, demonstrating its utility in creating complex molecular structures (Kafka et al., 2011). Similarly, Thakur et al. (2015) investigated Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative, as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, showcasing the compound's versatility in organic synthesis (Thakur et al., 2015).
Catalysis and Green Chemistry
This compound derivatives are also valuable in the field of catalysis and green chemistry. Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide and cesium carbonate, highlighting its role in environmentally friendly chemical processes (Patil et al., 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential medical applications. For instance, Gao et al. (2019) designed and synthesized a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, indicating the compound's potential in antiviral drug development (Gao et al., 2019).
Polymer Science
In the field of polymer science, Weber and Stadler (1988) attached 1,2,4-Triazoline-3,5-dione groups to the ends of poly(ethylene oxides) to create hydrophilic-hydrophobic two-component polymer networks. This application demonstrates the compound's utility in developing advanced materials (Weber & Stadler, 1988)
Mechanism of Action
Target of Action
1-Ethylquinazoline-2,4(1H,3H)-dione is a derivative of the 4(3H)-quinazolinone class of compounds It is known that 4(3h)-quinazolinone derivatives have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Mode of Action
Some quinazoline derivatives are known to inhibit egfr tyrosine kinase, which plays a significant role in cell growth and proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with 4(3h)-quinazolinone derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the broad range of biological activities associated with 4(3h)-quinazolinone derivatives, it can be inferred that the compound might have diverse molecular and cellular effects .
Future Directions
The future directions in the research of “1-Ethylquinazoline-2,4(1H,3H)-dione” and other quinazoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .
Properties
IUPAC Name |
1-ethylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIBKISSHDMEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356509 | |
| Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-25-6 | |
| Record name | 1-Ethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)











![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)

